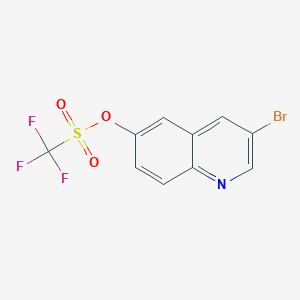
(3-bromoquinolin-6-yl) trifluoromethanesulfonate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3-bromoquinolin-6-yl) trifluoromethanesulfonate is a chemical compound that combines the properties of trifluoromethanesulfonic acid and quinoline derivatives. This compound is known for its unique reactivity and is used in various chemical reactions and applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of trifluoromethanesulfonic acid 3-bromo-quinolin-6-yl ester typically involves the reaction of 3-bromoquinoline with trifluoromethanesulfonic anhydride. The reaction is carried out under controlled conditions, often in the presence of a base such as pyridine, to facilitate the esterification process. The reaction is usually conducted at low temperatures to prevent any side reactions and to ensure high yield and purity of the product.
Industrial Production Methods
Industrial production of trifluoromethanesulfonic acid 3-bromo-quinolin-6-yl ester follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for large-scale production. The product is then purified using standard industrial purification techniques such as distillation or crystallization.
化学反应分析
Types of Reactions
(3-bromoquinolin-6-yl) trifluoromethanesulfonate undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom in the quinoline ring can be substituted with other nucleophiles under appropriate conditions.
Oxidation Reactions: The compound can undergo oxidation to form quinoline N-oxides.
Reduction Reactions: The ester group can be reduced to the corresponding alcohol under reducing conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products Formed
Substitution Reactions: Substituted quinoline derivatives.
Oxidation Reactions: Quinoline N-oxides.
Reduction Reactions: Alcohol derivatives of the ester.
科学研究应用
(3-bromoquinolin-6-yl) trifluoromethanesulfonate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-carbon and carbon-heteroatom bonds.
Medicine: Investigated for its potential use in the synthesis of pharmaceutical compounds, including antimalarial and antimicrobial agents.
Industry: Utilized in the production of specialty chemicals and advanced materials
作用机制
The mechanism of action of trifluoromethanesulfonic acid 3-bromo-quinolin-6-yl ester involves its reactivity as an electrophile due to the presence of the trifluoromethanesulfonic acid group. This group enhances the electrophilic nature of the compound, making it highly reactive towards nucleophiles. The molecular targets and pathways involved depend on the specific reactions and applications in which the compound is used .
相似化合物的比较
Similar Compounds
Trifluoromethanesulfonic acid: Known for its strong acidity and used as a catalyst in various chemical reactions.
3-Bromoquinoline: A precursor in the synthesis of various quinoline derivatives.
Quinoline N-oxides: Oxidized derivatives of quinoline with applications in medicinal chemistry.
Uniqueness
(3-bromoquinolin-6-yl) trifluoromethanesulfonate is unique due to the combination of the trifluoromethanesulfonic acid group and the quinoline ring. This combination imparts unique reactivity and properties to the compound, making it valuable in various chemical and industrial applications.
属性
分子式 |
C10H5BrF3NO3S |
|---|---|
分子量 |
356.12 g/mol |
IUPAC 名称 |
(3-bromoquinolin-6-yl) trifluoromethanesulfonate |
InChI |
InChI=1S/C10H5BrF3NO3S/c11-7-3-6-4-8(1-2-9(6)15-5-7)18-19(16,17)10(12,13)14/h1-5H |
InChI 键 |
LFUPOLGJZMVRMV-UHFFFAOYSA-N |
规范 SMILES |
C1=CC2=NC=C(C=C2C=C1OS(=O)(=O)C(F)(F)F)Br |
产品来源 |
United States |
Synthesis routes and methods
Procedure details






体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-[3,5-Bis(trifluoromethyl)phenoxy]acetamide](/img/structure/B8695137.png)
![Benzo[c][1,8]naphthyridine](/img/structure/B8695149.png)
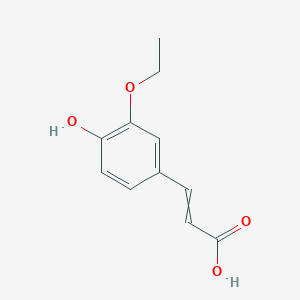
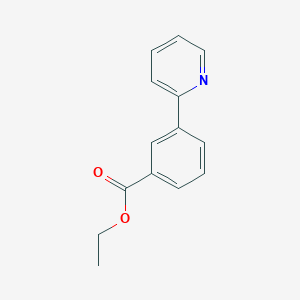
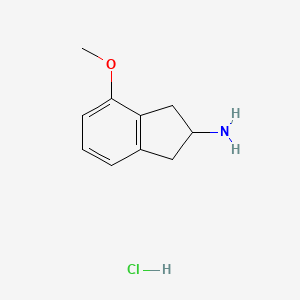
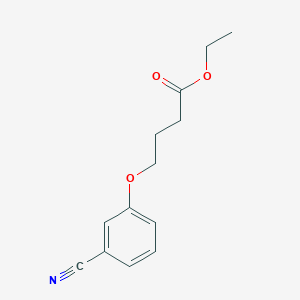
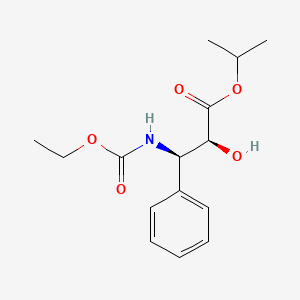
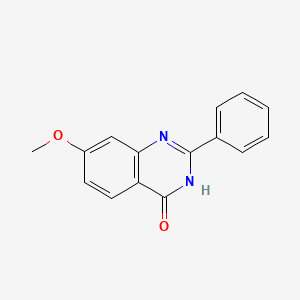
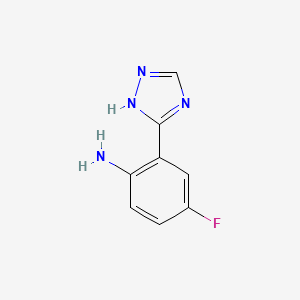
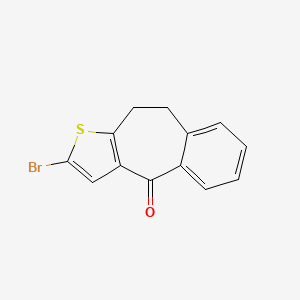
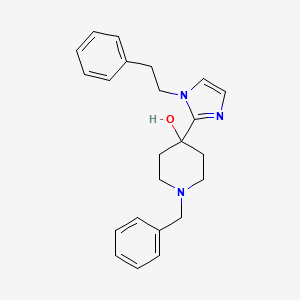
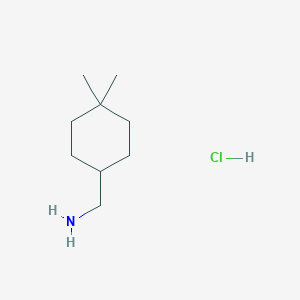
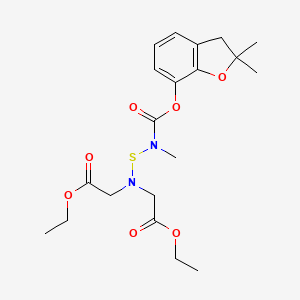
![3-[1-(4-Chlorobenzyl)-3-(t-butylthio)-5-methoxyindol-2-yl]-2,2-dimethylpropanoic acid methyl ester](/img/structure/B8695235.png)
